molecular formula C8H15NO B12292239 5-Oxaspiro[3.5]nonan-7-amine

5-Oxaspiro[3.5]nonan-7-amine

Katalognummer: B12292239
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: FCAKGWBFVFFZFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxaspiro[35]nonan-7-amine is a chemical compound with the molecular formula C8H15NO It is characterized by a spirocyclic structure, which includes an oxygen atom and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonan-7-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. The amine group can then be introduced through reductive amination or other suitable reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxaspiro[3.5]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

5-Oxaspiro[3.5]nonan-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and processes.

    Industry: The compound can be used in the development of new materials and chemicals.

Wirkmechanismus

The mechanism of action of 5-Oxaspiro[3.5]nonan-7-amine involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Oxaspiro[3.5]nonan-8-amine
  • 2-Oxaspiro[3.5]nonan-7-amine
  • 7-Oxaspiro[3.5]nonan-2-amine hydrochloride

Uniqueness

5-Oxaspiro[3.5]nonan-7-amine is unique due to its specific spirocyclic structure and the position of the amine group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

5-oxaspiro[3.5]nonan-7-amine

InChI

InChI=1S/C8H15NO/c9-7-2-5-8(10-6-7)3-1-4-8/h7H,1-6,9H2

InChI-Schlüssel

FCAKGWBFVFFZFP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCC(CO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.